molecular formula C8H12 B1211378 Bicyclo[2.2.2]oct-2-ene CAS No. 931-64-6

Bicyclo[2.2.2]oct-2-ene

Cat. No. B1211378
CAS RN: 931-64-6
M. Wt: 108.18 g/mol
InChI Key: VIQRCOQXIHFJND-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene is a chemical compound with the molecular formula C8H12 . It is also known by other names such as 2,2,2-Bicyclooctene-2, 3,6-Endoethylenecyclohexene, and Bicyclo [2.2.2]-2-octene .


Synthesis Analysis

The synthesis of Bicyclo[2.2.2]oct-2-ene involves several steps. One key step is the Diels-Alder addition at 560°K . Optically active intermediates useful for synthetic transformations were synthesized via a 1,2-carbonyl transposition route .


Molecular Structure Analysis

The molecular weight of Bicyclo[2.2.2]oct-2-ene is 108.1809 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Bicyclo[2.2.2]oct-2-ene undergoes several reactions. For example, it can be converted to C6H8 and C2H4 . It can also react with H2 to form C8H14 .


Physical And Chemical Properties Analysis

Bicyclo[2.2.2]oct-2-ene has a molecular weight of 108.1809 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymer Synthesis

  • Bicyclo[2.2.2]oct-2-ene has been used in the polymerization process. A study by Hamilton, Ivin, and Rooney (1985) demonstrated its ring-opening polymerization using a specific catalyst combination. This polymer contained 32% cis double bonds and exhibited a blocky cis/trans double bond distribution (Hamilton, Ivin, & Rooney, 1985).

Structural Analysis

  • Yokozeki and Kuchitsu (1971) investigated the structures of Bicyclo[2.2.2]oct-2-ene using gas electron diffraction. They found that these compounds possess C2v symmetry and provided detailed structural parameters (Yokozeki & Kuchitsu, 1971).

Chemical Synthesis and Properties

  • Komatsu et al. (1988) explored the synthesis, crystal structure, and oxidizability of a novel benzene tris-annelated with Bicyclo[2.2.2]oct-2-ene. They highlighted its reversible oxidation properties in their study (Komatsu et al., 1988).

Multicomponent Reaction

  • A novel multicomponent coupling of α,β-unsaturated aldehydes, carboxylic acid anhydrides, and dienophiles with Bicyclo[2.2.2]oct-2-ene derivatives was developed by Struebing et al. (2005), showcasing a new approach for synthesizing functionalized derivatives of this compound (Struebing et al., 2005).

Soluble Polyimides

  • Itamura et al. (1993) synthesized soluble polyimides from Bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydrides. These polyimides were notable for their solubility in polar solvents and thermal stability (Itamura et al., 1993).

Oligomerization and Properties

  • The oligomerization of Bicyclo[2.2.2]octyne and the properties of tris(bicyclo[2.2.2]octeno)benzene obtained from the linear trimer were studied by Komatsu et al. (1991). They provided insights into the reaction mechanisms and properties of the resulting compounds (Komatsu et al., 1991).

Photochemical Reactions

  • Katayama et al. (1997) examined the photochemical reaction of Bicyclo[2.2.2]oct-5-en-2-ones for the synthesis of sesquiterpenes, demonstrating the compound's utility in photochemical synthesis (Katayama et al., 1997).

Vibrational Spectroscopy

  • Kawai, Butler, and Gilson (1992) characterized the solid phases of Bicyclo[2.2.2]oct-2-ene using vibrational spectroscopy, providing insights into its phase transitions and molecular behavior under different conditions (Kawai, Butler, & Gilson, 1992).

Safety And Hazards

Bicyclo[2.2.2]oct-2-ene can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

bicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRCOQXIHFJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239271
Record name Bicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-2-ene

CAS RN

931-64-6
Record name Bicyclo[2.2.2]oct-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.2)oct-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-2-ene
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
710
Citations
JE Baldwin, PA Leber, DC Powers - Journal of the American …, 2006 - ACS Publications
The gas phase thermal reactions exhibited by bicyclo[4.2.0]oct-2-ene and 7-d and 8-d analogues at 300 C have been followed kinetically through GC and 2 H NMR spectroscopic …
Number of citations: 13 pubs.acs.org
FW Baker, LM Stock - The Journal of Organic Chemistry, 1967 - ACS Publications
Several 4-substituted bicyclo [2.2. 2] oct-2-ene-l-carboxylic acids have been prepared and characterized. The 4-methyl and 4-phenyl derivatives, as well as the unsubstituted acid, were …
Number of citations: 17 pubs.acs.org
FW Baker, RC Parish, LM Stock - Journal of the American …, 1967 - ACS Publications
Thermodynamic dissociationconstants are reported for 4-substituted bicyclo [2.2. 2] oct-2-ene-l-car-boxylic acids, 4-substituted dibenzobicyclo [2.2. 2] octa-2, 5-diene-l-carboxylic acids, …
Number of citations: 111 pubs.acs.org
AA Pinkerton, D Schwarzenbach… - Helvetica chimica …, 1984 - Wiley Online Library
The crystal structures of (1R,4R,5S,8S)‐9,10‐dimethylidentricyclo[6.2.1.0 ]undec2(7)‐ene‐4,5‐dicarboxylic anhydride (3), (1R,4R,5S,8S)11‐isopropylidene‐9,10‐dimethylidenetricyclo[…
Number of citations: 44 onlinelibrary.wiley.com
SF Nelsen, LA Reinhardt, HQ Tran… - … A European Journal, 2002 - Wiley Online Library
The bicyclo[2.2.2]oct‐2‐ene radical cation (1 .+ ) exhibits matrix ESR spectra that have two very different types of γ‐exo hydrogens (those hydrogens formally in a W‐plan with the …
DC Powers, PA Leber, SS Gallagher… - The Journal of …, 2007 - ACS Publications
At 300 C, bicyclo[4.2.0]oct-2-ene (1) isomerizes to bicyclo[2.2.2]oct-2-ene (2) via a formal [1,3] sigmatropic carbon migration. Deuterium labels at C7 and C8 were employed to probe for …
Number of citations: 18 pubs.acs.org
S McGuigan, JH Strange… - Journal de …, 1985 - jphys.journaldephysique.org
Proton nmr relaxation time measurements have been made on bicyclo [2.2. 2] octane (BCO) and bicyclo [2.2. 2] oct-2-ene (BCOE). Measurements for each sample were made …
Number of citations: 9 jphys.journaldephysique.org
PR Stapp, RF Kleinschmidt - The Journal of Organic Chemistry, 1965 - ACS Publications
m epoxide ring in the reaction of cis-and¿ rans-cyclooctene oxides with bases, 9 and dimerization of olefins by addition of a carbanion (or ion pair) to a double bond, 10 as well as the …
Number of citations: 49 pubs.acs.org
J Wolinsky, CM Cimarusti - The Journal of Organic Chemistry, 1971 - ACS Publications
The allylie coupling constants (, 4) in 3-substituted bicyclo [2.2. 2] oct-2-enes varies with the nature of the 3 substituent. Substituents capable of electron donation by resonance, as …
Number of citations: 1 pubs.acs.org
TG Traylor - Journal of the American Chemical Society, 1964 - ACS Publications
The Oxymercuration of bicyclo [2.2. 2] octene produces both cis-and froras-3-chloromercuribicyclo [2.2. 2] octan-2-ol and no rearranged product, whereas under similar oxymercuration …
Number of citations: 55 pubs.acs.org

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